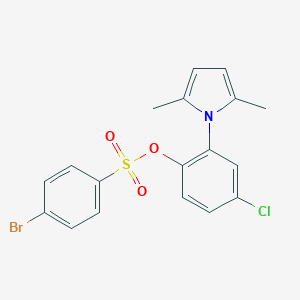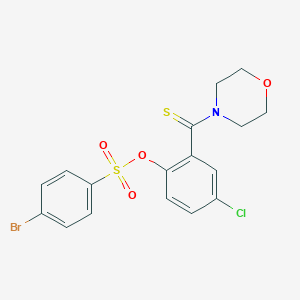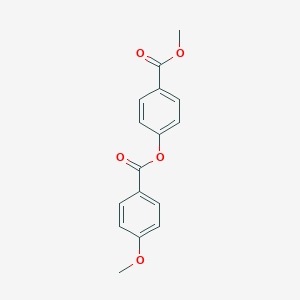
(4-Methoxycarbonylphenyl) 4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxycarbonylphenyl) 4-methoxybenzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a derivative of benzoic acid and is commonly known as methyl 4-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxylate.
Mecanismo De Acción
The mechanism of action of (4-Methoxycarbonylphenyl) 4-methoxybenzoate is not fully understood. However, it is believed to exert its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. Its anticancer properties are thought to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
(4-Methoxycarbonylphenyl) 4-methoxybenzoate has been shown to have a number of biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and cell proliferation in various cell types. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (4-Methoxycarbonylphenyl) 4-methoxybenzoate in lab experiments is its ability to act as a fluorescent probe for the detection of zinc ions. It is also relatively easy to synthesize and has been shown to be relatively non-toxic. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in certain applications.
Direcciones Futuras
There are several future directions for research on (4-Methoxycarbonylphenyl) 4-methoxybenzoate. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and other diseases. Another area of research is the development of new fluorescent probes based on this compound for the detection of other metal ions in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its use in various applications.
Métodos De Síntesis
The synthesis of (4-Methoxycarbonylphenyl) 4-methoxybenzoate involves the condensation of 4-methoxyphenylacetic acid with methyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate in the presence of a dehydrating agent. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product.
Aplicaciones Científicas De Investigación
(4-Methoxycarbonylphenyl) 4-methoxybenzoate has been studied for its potential applications in various fields of research. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of zinc ions in biological systems.
Propiedades
Número CAS |
50649-66-6 |
|---|---|
Nombre del producto |
(4-Methoxycarbonylphenyl) 4-methoxybenzoate |
Fórmula molecular |
C16H14O5 |
Peso molecular |
286.28 g/mol |
Nombre IUPAC |
(4-methoxycarbonylphenyl) 4-methoxybenzoate |
InChI |
InChI=1S/C16H14O5/c1-19-13-7-3-12(4-8-13)16(18)21-14-9-5-11(6-10-14)15(17)20-2/h3-10H,1-2H3 |
Clave InChI |
BUOKJXSRLWILAS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306254.png)
![ethyl 2-{(5E)-5-[3-bromo-5-methoxy-4-(propan-2-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306255.png)
![(5E)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B306256.png)
![(5Z)-3-benzyl-5-[3-methoxy-2-(propan-2-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B306257.png)
![ethyl 2-[(5E)-5-[[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306258.png)
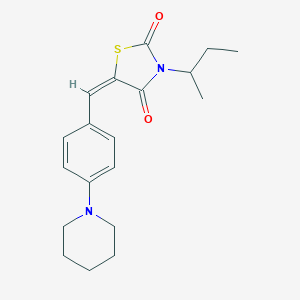
![2-[(3-{(E)-[3-(butan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B306260.png)
![(5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306263.png)
![2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B306265.png)
![2-Chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306268.png)
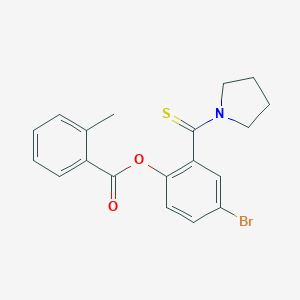
![[2-Chloro-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-methylbenzoate](/img/structure/B306271.png)
